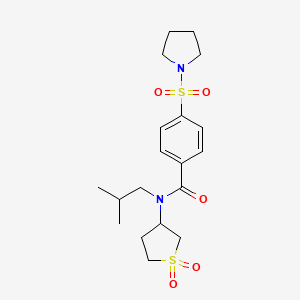

![molecular formula C14H12N2 B2583516 4-[(Phenylamino)methyl]benzonitrile CAS No. 37812-49-0](/img/structure/B2583516.png)

4-[(Phenylamino)methyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

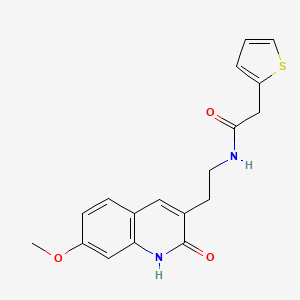

“4-[(Phenylamino)methyl]benzonitrile” is a chemical compound with the molecular formula C14H12N2 . It has a molecular weight of 208.26 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C14H12N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,16H,11H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The melting point of “this compound” is 86 °C . The predicted boiling point is 383.9±25.0 °C, and the predicted density is 1.12±0.1 g/cm3 .Applications De Recherche Scientifique

Photoinduced Intramolecular Charge Transfer

Yang et al. (2004) investigated the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted trans-4-aminostilbenes, including derivatives of 4-[(Phenylamino)methyl]benzonitrile. They discovered that the photochemical behavior in solvents more polar than tetrahydrofuran (THF) strongly depends on the substituent in the N-aryl group. The formation of a twisted intramolecular charge transfer (TICT) state was observed for certain substituents, attributed to the twisting of the C−N bond. This research provides insights into the photochemical properties of these compounds, crucial for their application in photodynamic therapy and as molecular probes in chemical and biological systems (Yang, Liau, Wang, & Hwang, 2004).

Drug Discovery and Cholecystokinin Antagonists

Evans et al. (1988) described the development of 3-(Acylamino)-5-phenyl-2H-1,4-benzodiazepines, which are potent, selective, and orally effective cholecystokinin antagonists. These compounds, related to this compound derivatives, offer a novel approach to drug discovery, particularly in targeting peripheral (CCK-A) receptors. Their work underscores the potential of such derivatives in therapeutic applications, highlighting their selectivity and potency (Evans et al., 1988).

Antimicrobial and Environmental Studies

Nödler et al. (2012) explored the microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification. Their research, though not directly involving this compound, highlights the importance of understanding the environmental behavior and transformation of aromatic amine compounds. This study provides a framework for assessing the environmental fate and transformation of chemically similar compounds (Nödler, Licha, Barbieri, & Pérez, 2012).

Antitumor Activity and DNA Binding

Bera et al. (2021) investigated a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex, demonstrating in-vitro antitumor activity against U937 cancer cells and DNA binding properties. While this research does not directly involve this compound, it underscores the potential of structurally related compounds in medicinal chemistry, especially in the development of antitumor agents and the study of their interactions with DNA (Bera et al., 2021).

Propriétés

IUPAC Name |

4-(anilinomethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,16H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFYKRDGPNVIIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

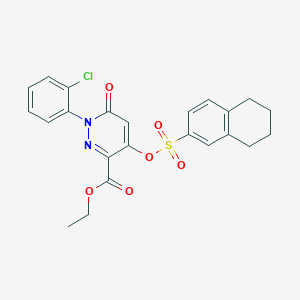

![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)

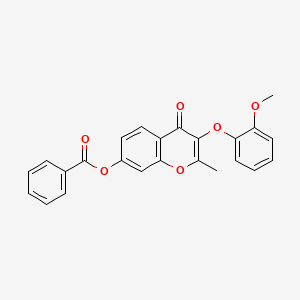

![tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)

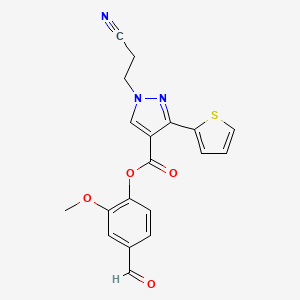

![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2583441.png)

![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2583450.png)

![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2583452.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2583453.png)

![1-(3,5-dimethylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2583454.png)